molecular formula C19H23N7O B2359877 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2201468-68-8

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2359877
CAS No.: 2201468-68-8
M. Wt: 365.441
InChI Key: JTRJBNPLGGKDLH-UHFFFAOYSA-N
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Description

The compound “2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring . This type of structure is known to have biological importance and has been used in the synthesis of various pharmacologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidine ring is a key feature of this molecule . This ring is an isostere of purines and is known as a versatile drug-like fragment .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. One study reported the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction for the synthesis of similar compounds .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one and its derivatives have been extensively studied for their synthesis methods and potential biological activities. This research explores the multifaceted applications of these compounds in scientific research, focusing on their synthesis, insecticidal, antibacterial, anticancer, antiviral, anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.

  • Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclics has been explored through microwave irradiative cyclocondensation, demonstrating significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, emphasizing their role in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized, showing promising anticancer activity against HCT-116 and MCF-7 cell lines and potent 5-lipoxygenase inhibition, suggesting their potential in cancer therapy and inflammatory disease treatment (Rahmouni et al., 2016).

  • Antiviral Evaluation : Derivatives have been developed for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting the potential of these compounds in antiviral drug development (Shamroukh et al., 2007).

  • Anti-Inflammatory, Analgesic, and Antipyretic Activity : Substituted 3-pyrazolin-5-ones and hexahydroindazol-3-ones have been prepared and evaluated for their anti-inflammatory, analgesic, and antipyretic activities, with some compounds showing pronounced effects comparable to indomethacin, which opens avenues for new therapeutic agents in these categories (El‐Hawash et al., 2006).

  • Antimicrobial Evaluation : Novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties have been synthesized and evaluated for their in vitro antimicrobial activity, showing significant effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and fungal strains like Candida albicans, suggesting their potential as antimicrobial agents (Kamal et al., 2015).

Future Directions

The future directions for research on this compound could include further optimization as anticancer agents , as well as exploration of its potential applications in other areas of pharmacology. The development of new synthesis methods and the investigation of its mechanism of action could also be areas of future research .

Properties

IUPAC Name

2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-12-21-18-15(8-20-24(18)2)19(22-12)25-9-13(10-25)11-26-17(27)7-14-5-3-4-6-16(14)23-26/h7-8,13H,3-6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJBNPLGGKDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=C5CCCCC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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